(1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
Overview
Description
Paricalcitol Impurity 4 is an impurity of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.
Biological Activity
The compound (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one (CAS No. 95716-68-0) is a complex organic molecule notable for its unique stereochemistry and potential biological activities. This compound features a hexahydroindenone core structure, which includes both aliphatic and aromatic characteristics. The presence of a hydroxy group and a dimethylheptene side chain suggests various potential reactivity and interaction sites that may confer specific biological activities.
Property | Value |
---|---|
Molecular Formula | C19H32O2 |
Molecular Weight | 292.456 g/mol |
Boiling Point | 400.4 ± 18.0 °C |
Density | 0.992 ± 0.06 g/cm³ |
Flash Point | 171.0 ± 13.8 °C |
pKa | 14.93 ± 0.29 |
These properties indicate that the compound is stable under standard conditions but may exhibit significant reactivity due to its functional groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The hydroxy group can act as a nucleophile or participate in hydrogen bonding, facilitating interactions with various enzymes.
- Receptor Modulation : The structural features may allow binding to specific receptors, influencing physiological responses.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
Research has highlighted the following biological activities associated with the compound:
- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines (e.g., breast and prostate cancer) .
- Anti-inflammatory Effects : Animal studies indicate that this compound may reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotection against neurodegenerative diseases by modulating pathways involved in neuronal survival .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Biological Activity | References |
---|---|---|
Compound A | Anticancer | |
Compound B | Anti-inflammatory | |
Compound C | Neuroprotective |
This table illustrates that while similar compounds exhibit various biological activities, this compound shows promise across multiple therapeutic areas.
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-13(8-9-14(2)18(3,4)21)15-10-11-16-17(20)7-6-12-19(15,16)5/h8-9,13-16,21H,6-7,10-12H2,1-5H3/b9-8+/t13-,14+,15-,16+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJWXZGUOIMBAV-WXWTUHQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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